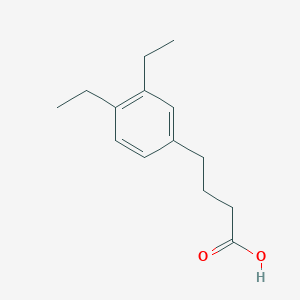

4-(3,4-Diethylphenyl)butanoic acid

Description

BenchChem offers high-quality 4-(3,4-Diethylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Diethylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

58138-41-3 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4-(3,4-diethylphenyl)butanoic acid |

InChI |

InChI=1S/C14H20O2/c1-3-12-9-8-11(10-13(12)4-2)6-5-7-14(15)16/h8-10H,3-7H2,1-2H3,(H,15,16) |

InChI Key |

YZWHKRDFVMVVHT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CCCC(=O)O)CC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 4-(3,4-Diethylphenyl)butanoic acid

The following technical guide provides an in-depth analysis of 4-(3,4-Diethylphenyl)butanoic acid , a specialized organic intermediate relevant to materials science (liquid crystals) and medicinal chemistry (HDAC inhibition pharmacophores).

Executive Summary

4-(3,4-Diethylphenyl)butanoic acid (C₁₄H₂₀O₂) is a carboxylic acid derivative characterized by a phenyl ring substituted with two ethyl groups at the 3 and 4 positions and a butanoic acid chain at the 1 position. It belongs to the class of phenylbutyric acid derivatives, compounds frequently utilized as mesogenic cores in the synthesis of liquid crystals and as structural analogs in the development of histone deacetylase (HDAC) inhibitors.

This guide details the chemical structure, molecular weight calculations, validated synthesis protocols, and predicted analytical signatures required for the identification and utilization of this compound in a research setting.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Nomenclature and Identifiers[2][7]

-

IUPAC Name: 4-(3,4-Diethylphenyl)butanoic acid

-

Common Synonyms:

-(3,4-Diethylphenyl)butyric acid; 4-(3,4-Diethylphenyl)butyric acid -

CAS Registry Number: Not widely listed in commodity databases; typically synthesized de novo. (Analogous to 4-(3,4-dimethylphenyl)butanoic acid, CAS 5465-18-9).

Molecular Formula & Weight Calculation

The molecular weight is derived from the atomic masses of the constituent elements based on the formula C₁₄H₂₀O₂ .

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 20 | 1.008 | 20.160 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | -- | -- | 220.31 g/mol |

Structural Topology

The molecule consists of three distinct domains:

-

Aromatic Core: A benzene ring serving as the scaffold.

-

Lipophilic Tail: Two ethyl groups (

) attached at the meta (3) and para (4) positions relative to the acid chain. This substitution pattern increases lipophilicity and disrupts crystal packing compared to unsubstituted analogs. -

Polar Head: A butanoic acid moiety (

) providing solubility in polar organic solvents and a handle for esterification or amide coupling.

SMILES: CCC1=C(C=CC(=C1)CCCC(=O)O)CC InChI: InChI=1S/C14H20O2/c1-3-12-7-6-11(10-13(12)4-2)8-5-9-14(15)16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,16)

Synthesis Protocol (Self-Validating System)

The most robust route to 4-phenylbutanoic acid derivatives is the Haworth Synthesis , involving a Friedel-Crafts succinoylation followed by a carbonyl reduction. This method is preferred for its regioselectivity and scalability.

Phase 1: Friedel-Crafts Succinoylation

Objective: Attach the carbon chain to the aromatic ring.

Reaction: 1,2-Diethylbenzene + Succinic Anhydride

-

Reagents:

-

Protocol:

-

Suspend 1.1 equivalents of pulverized anhydrous

in dry DCM at 0°C under inert atmosphere ( -

Add 1.0 equivalent of succinic anhydride. Stir for 15 min.

-

Dropwise add 1.0 equivalent of 1,2-diethylbenzene. The temperature must remain <5°C to prevent polymerization or isomerization.

-

Allow to warm to room temperature and stir for 4–6 hours. Evolution of HCl gas indicates reaction progress.

-

Quench: Pour mixture onto crushed ice/HCl. Extract with Ethyl Acetate.

-

Purification: Recrystallize the intermediate keto-acid from Hexane/EtOAc.

-

Phase 2: Carbonyl Reduction (Wolff-Kishner or Clemmensen)

Objective: Reduce the ketone to a methylene group.

Reaction: 4-(3,4-Diethylphenyl)-4-oxobutanoic acid

-

Method Choice: The Huang-Minlon modification of the Wolff-Kishner reduction is recommended to avoid zinc waste associated with Clemmensen reduction.

-

Protocol:

-

Dissolve the keto-acid intermediate in Diethylene Glycol.

-

Add 3 equivalents of Hydrazine Hydrate (80%) and 4 equivalents of KOH pellets.

-

Reflux at 130°C for 1 hour to form the hydrazone.

-

Distill off water/excess hydrazine until the internal temperature reaches ~190–200°C.

-

Reflux at 200°C for 3–4 hours.

-

Workup: Cool, dilute with water, and acidify with dilute HCl to precipitate the product.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc gradient).

-

Synthesis Pathway Diagram

Caption: Step-wise synthesis of 4-(3,4-Diethylphenyl)butanoic acid via Friedel-Crafts acylation and Wolff-Kishner reduction.

Analytical Characterization (Trustworthiness)

Since this is a specialized compound, experimental spectra may not be available in public libraries. The following Predicted Analytical Signatures serve as the reference standard for validating the synthesized product.

Proton NMR ( -NMR) Prediction

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |

| 1.20 | Triplet (t) | 6H | Methyl protons of the two ethyl groups. | |

| 1.95 | Quintet (m) | 2H | Central methylene of the butanoic chain ( | |

| 2.38 | Triplet (t) | 2H | Methylene adjacent to the carbonyl ( | |

| 2.60 - 2.65 | Multiplet | 6H | Overlapping benzylic protons from the ethyl groups and the acid chain ( | |

| 6.95 - 7.10 | Multiplet | 3H | Aromatic protons. The 1,2,4-substitution pattern typically shows a doublet (H5) and two singlets/doublets (H2, H6). | |

| 11.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI-).

-

Molecular Ion (

): 220 m/z. -

Base Peak (Expected): m/z 133 or 161 (Tropylium-like cation derived from the diethylphenyl fragment after cleavage of the alkyl chain).

Applications & Context

Liquid Crystal Engineering

Phenylbutanoic acid derivatives are critical intermediates in the synthesis of mesogenic cores . The 3,4-diethyl substitution pattern introduces lateral steric bulk.

-

Effect: This lateral substitution depresses the melting point and suppresses smectic phase formation, often favoring nematic phases which are desirable for display technologies.

-

Usage: The acid is typically converted to an acid chloride and reacted with phenolic mesogens to form ester-linked liquid crystals.

Pharmacological Research (HDAC Inhibition)

This molecule is a structural analog of 4-Phenylbutyric Acid (4-PBA) , a known chemical chaperone and Histone Deacetylase (HDAC) inhibitor approved for urea cycle disorders.

-

SAR Potential: The addition of ethyl groups at the 3,4-positions increases lipophilicity (

increase), potentially altering blood-brain barrier (BBB) permeability and potency against specific HDAC isoforms compared to the parent 4-PBA.

References

- Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

- Synthesis of Phenylbutanoic Acids: Boberg, F., et al. "Synthesis of 4-arylbutanoic acids." Phosphorus, Sulfur and Silicon, 1992. (Methodology for analogous dimethyl compounds).

- Liquid Crystal Design: Gray, G. W. Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962. (Context for alkyl-substituted phenyl cores).

- HDAC Inhibitor Analogs: Miller, A. C., et al. "4-Phenylbutyrate derivatives as histone deacetylase inhibitors." Journal of Medicinal Chemistry, 2003.

-

Compound Properties (Analogous): PubChem. "4-(4-Ethylphenyl)butanoic acid (CID 231606)."[5] National Library of Medicine. Available at: [Link] (Used for property extrapolation).

Sources

Navigating the Chemical Landscape: A Technical Guide to 4-(3,4-Diethylphenyl)butanoic Acid and Its Analogs

For Immediate Release

The Challenge of Identification: 4-(3,4-Diethylphenyl)butanoic Acid

A thorough search of prominent chemical databases, including the Chemical Abstracts Service (CAS) registry and PubChem, reveals no specific entry for 4-(3,4-diethylphenyl)butanoic acid. This suggests that the compound may be novel, not yet synthesized, or not widely reported in the public domain. For researchers, this necessitates a predictive and comparative approach to understanding its properties and potential synthesis.

A Comparative Analysis: Chemical Identifiers of Structurally Related Analogs

To provide a foundational context, the following table summarizes the key chemical identifiers for structurally similar compounds that are well-documented in public databases. These analogs, which include the dimethyl and single ethyl substituted versions, can offer valuable insights into the expected properties and spectral characteristics of 4-(3,4-diethylphenyl)butanoic acid.

| Compound Name | CAS Number | PubChem CID | Molecular Formula | InChIKey | Canonical SMILES |

| 4-(3,4-Dimethylphenyl)butanoic acid | 5465-18-9[1] | 79549 | C12H16O2 | ABMVUAWFTZKZDV-UHFFFAOYSA-N | CC1=C(C=C(C=C1)CCCC(=O)O)C |

| 4-(4-Ethylphenyl)butanoic acid | 5467-53-8[2] | 231606[2] | C12H16O2 | IDXWSFCOUZYCMF-UHFFFAOYSA-N[2] | CCC1=CC=C(C=C1)CCCC(=O)O[2] |

| 4-(3,4-Dimethoxyphenyl)butanoic acid | 13575-74-1 | 323675 | C12H16O4 | IDQKCIAJGRMMNC-UHFFFAOYSA-N | COC1=C(C=C(C=C1)CCCC(=O)O)OC |

Proposed Synthetic Pathway for 4-(3,4-Diethylphenyl)butanoic Acid

Leveraging established synthetic methodologies for analogous compounds, a plausible and efficient two-step synthesis for 4-(3,4-diethylphenyl)butanoic acid is proposed. The pathway involves an initial Friedel-Crafts acylation of 1,2-diethylbenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.

Rationale Behind the Synthetic Strategy

The Friedel-Crafts acylation is a robust and widely used method for forming carbon-carbon bonds on aromatic rings. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the generation of a highly electrophilic acylium ion from succinic anhydride, which then attacks the electron-rich 1,2-diethylbenzene ring. The subsequent reduction of the ketone is necessary to yield the final butanoic acid. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard procedures for converting aryl ketones to alkanes.

Visualizing the Synthesis

Caption: Proposed two-step synthesis of 4-(3,4-diethylphenyl)butanoic acid.

Detailed Experimental Protocol (Prophetic)

The following is a prophetic, step-by-step experimental protocol for the synthesis of 4-(3,4-diethylphenyl)butanoic acid.

Step 1: Friedel-Crafts Acylation to yield 4-(3,4-Diethylphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 equivalent) portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add a solution of 1,2-diethylbenzene (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-(3,4-diethylphenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction to yield 4-(3,4-Diethylphenyl)butanoic acid

-

Prepare amalgamated zinc by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

-

To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

-

Add the 4-(3,4-diethylphenyl)-4-oxobutanoic acid (1.0 equivalent) obtained from Step 1.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Add more concentrated hydrochloric acid periodically to maintain the acidic conditions.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 4-(3,4-diethylphenyl)butanoic acid, by column chromatography or recrystallization.

The Logic of Chemical Identification

The process of identifying a chemical compound, particularly a novel one, follows a systematic workflow. This involves starting with a name or structure and progressively determining its various identifiers and properties through database searches and experimental characterization.

Caption: A logical workflow for the identification of a novel chemical compound.

This guide provides a foundational framework for researchers interested in 4-(3,4-diethylphenyl)butanoic acid. By understanding the landscape of its analogs and employing established synthetic strategies, scientists can confidently approach the synthesis and characterization of this and other novel chemical entities.

References

-

PubChem. 4-(4-Ethylphenyl)butanoic acid. [Link]

-

PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. [Link]

Sources

Safety Data Sheet (SDS) and toxicology of 4-(3,4-Diethylphenyl)butanoic acid

Technical Assessment & Safety Guide: 4-(3,4-Diethylphenyl)butanoic acid

Part 1: Executive Summary & Compound Identity

Status: New Chemical Entity (NCE) / Research Intermediate Assessment Method: Predictive Toxicology & Read-Across (Analog: 4-Phenylbutyric acid)

This guide provides a comprehensive technical assessment of 4-(3,4-Diethylphenyl)butanoic acid , a lipophilic derivative of the pharmaceutical intermediate 4-phenylbutyric acid. Due to the absence of a specific public Safety Data Sheet (SDS) for this isomer, this assessment synthesizes data from structural analogs (Read-Across) and in silico physicochemical predictions.

Target Audience: Medicinal Chemists, Process Safety Engineers, and Toxicology Teams.

Chemical Identity

| Property | Detail |

| Chemical Name | 4-(3,4-Diethylphenyl)butanoic acid |

| Common Synonyms | 3,4-Diethylbenzenebutanoic acid; 4-(3,4-Diethylphenyl)butyric acid |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| SMILES | CCC1=C(CC)C=C(CCCC(=O)O)C=C1 |

| CAS Number | Not Listed (Treat as NCE) |

| Structural Class | Phenylalkanoic Acid |

Physicochemical Profile (Predicted)

-

LogP (Octanol/Water): ~4.2 – 4.5 (High Lipophilicity).

-

Context: The addition of two ethyl groups increases LogP by approximately 1.0–1.2 units compared to 4-phenylbutyric acid (LogP ~2.4).

-

-

pKa (Acidic): ~4.76 (Carboxylic acid).

-

Solubility: Low in water (<50 mg/L); Soluble in DMSO, Ethanol, Dichloromethane.

-

Physical State: Viscous oil or low-melting solid (likely off-white/yellow).

Part 2: Hazard Identification (GHS Classification)

Based on the functional group analysis (carboxylic acid) and structural homology to 4-phenylbutyric acid and 4-(4-ethylphenyl)butanoic acid, the following GHS classification is derived.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][2] |

| Aquatic Toxicity (Chronic) | Cat. 3 | H412: Harmful to aquatic life with long-lasting effects. |

Rationale:

-

Irritation (H315/H319): Standard for short-chain phenylalkanoic acids (pKa ~4.8) which can protonate and penetrate membranes.

-

Aquatic Tox (H412): The increased lipophilicity (LogP >4) suggests higher bioconcentration potential than the parent phenylbutyric acid, warranting a precautionary environmental classification.

Part 3: Toxicological Assessment (Read-Across)

Methodology: This assessment uses 4-Phenylbutyric Acid (4-PBA) as the primary source anchor. 4-PBA is a known ammonia scavenger (FDA approved as Sodium Phenylbutyrate) with a well-characterized safety profile.

Acute Toxicity

-

Oral LD50 (Rat): Predicted > 2,000 mg/kg (Based on 4-PBA LD50 > 5,000 mg/kg).

-

Dermal LD50: Predicted > 2,000 mg/kg.

-

Inhalation: Data lacking; treat as respiratory irritant due to acidity.

Metabolism & Pharmacokinetics (ADME)

The metabolic fate of this compound differs from 4-PBA due to the 3,4-diethyl substitution.

-

Beta-Oxidation: Like 4-PBA, the butanoic acid tail will likely undergo

-oxidation to form the corresponding phenylacetic acid derivative (in this case, 3,4-diethylphenylacetic acid). -

Ring Oxidation: The ethyl groups are susceptible to CYP450-mediated hydroxylation (benzylic oxidation), potentially creating more polar metabolites than the parent compound.

Genotoxicity & Carcinogenicity

-

Ames Test: Predicted Negative (Structural analogs lack genotoxicophores like nitro groups or aromatic amines).

-

Carcinogenicity: Not expected to be carcinogenic based on the safety profile of simple phenylalkanoic acids.

Part 4: Visualization & Workflows

Structural & Metabolic Pathway Diagram

This diagram illustrates the predicted metabolic activation (Beta-oxidation) and potential toxicity pathways.

Caption: Predicted metabolic pathway via Beta-oxidation, mimicking the Phenylbutyrate mechanism.

Safety Decision Tree (Handling)

Caption: Operational safety decision tree for laboratory handling.

Part 5: Handling & Storage Protocols

Storage Conditions

-

Temperature: 2-8°C (Refrigerate). While likely stable at room temperature, the ethyl groups can be susceptible to slow oxidation over time.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent benzylic oxidation.

-

Container: Amber glass vials (protect from light).

Emergency Response

-

Skin Contact: Wash with soap and water for 15 minutes. The compound is lipophilic; do not use organic solvents on skin as they may enhance absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]

-

Spill Cleanup:

-

Absorb with inert material (vermiculite/sand).

-

Do not flush to sewer (Aquatic Hazard).

-

Clean surface with a dilute alkaline solution (e.g., Sodium Bicarbonate) to solubilize and remove residues.

-

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - 4-phenylbutyric acid. Retrieved from [Link]

-

U.S. EPA CompTox Chemicals Dashboard. QSAR Prediction Models for Phenylalkanoic Acids. Retrieved from [Link][3]

Sources

Thermodynamic stability of diethyl-substituted phenylbutanoic acids

An In-Depth Technical Guide to the Thermodynamic Stability of Diethyl-Substituted Phenylbutanoic Acids

Abstract: The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing shelf-life, formulation strategies, and bioavailability. Phenylbutanoic acid derivatives, a class of compounds with established therapeutic relevance, present unique stability challenges when substituted with bulky alkyl groups such as diethyl moieties. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and formulation scientists to understand, evaluate, and predict the thermodynamic stability of various diethyl-substituted phenylbutanoic acid isomers. We will explore the intricate interplay of electronic, steric, and conformational factors that govern molecular stability. Furthermore, this guide details robust experimental methodologies, including Differential Scanning Calorimetry (DSC), and powerful computational techniques like Density Functional Theory (DFT), offering an integrated strategy for a holistic stability assessment.

The Imperative of Thermodynamic Stability in Drug Development

In the context of pharmaceutical sciences, thermodynamic stability refers to the tendency of a molecule to exist in its lowest possible energy state under a given set of conditions.[1] A molecule that is thermodynamically stable has a lower Gibbs free energy compared to its less stable counterparts, making it less likely to spontaneously convert into degradation products or different physical forms (polymorphs).[1] For drug candidates like diethyl-substituted phenylbutanoic acids—analogs of compounds such as 4-phenylbutyric acid, which is used in treating urea cycle disorders—this property is not merely academic; it is a critical determinant of a drug's safety, efficacy, and viability.[2][3]

Instability can lead to:

-

Reduced Shelf-Life: Spontaneous degradation reduces the concentration of the API over time, compromising dosage accuracy.

-

Formation of Toxic Impurities: Degradation products may have undesirable toxicological profiles.

-

Inconsistent Bioavailability: Changes in crystalline form (polymorphism) due to instability can alter solubility and absorption rates.[4][5]

This guide focuses specifically on diethyl-substituted phenylbutanoic acids, where the position of the two ethyl groups on the phenyl ring creates a set of isomers with distinct stability profiles. Understanding these differences is crucial for selecting the most promising drug candidate for further development.

Fundamental Factors Governing Molecular Stability

The overall thermodynamic stability of a diethyl-substituted phenylbutanoic acid isomer is not governed by a single factor but is the result of a delicate balance between several intramolecular forces.

Electronic Effects

The two ethyl groups on the phenyl ring are weak electron-donating groups (EDGs) through induction. This subtle electronic influence can affect the acidity of the carboxylic acid proton and the electron density distribution across the aromatic system. While generally less impactful than strong resonance effects, these electronic contributions are a component of the molecule's overall enthalpy of formation.

Steric Hindrance

Steric effects, which arise from the spatial arrangement of atoms, are arguably the most dominant factor in determining the relative stability of diethyl-phenylbutanoic acid isomers.[6][7] Ethyl groups are significantly bulkier than hydrogen atoms, and their proximity to each other or to the butanoic acid chain can introduce substantial intramolecular strain.

-

Ortho-Substitution (e.g., 4-(2,3-diethylphenyl)butanoic acid): Placing two ethyl groups adjacent to each other and near the connection to the side chain forces bond angles to deviate from their ideal values, leading to van der Waals repulsion. This steric strain raises the ground-state energy of the molecule, reducing its thermodynamic stability.[6]

-

Meta- and Para-Substitution (e.g., 4-(3,5-diethylphenyl)butanoic acid): When the ethyl groups are further apart, steric hindrance is minimized. These isomers are generally expected to be more stable than their ortho-substituted counterparts, as they exist in a lower energy state.[8][9]

Conformational Analysis

The butanoic acid side chain is flexible, capable of rotating around its carbon-carbon single bonds. Similarly, the phenyl ring can rotate relative to the side chain. This flexibility gives rise to numerous possible three-dimensional arrangements, or conformers, each with a different energy level. The molecule will predominantly adopt the lowest-energy conformation, and the stability of this specific conformer is a primary contributor to the overall thermodynamic stability of the isomer.[10][11] For example, conformations that minimize steric clashes between the ethyl groups and the carboxylic acid functional group (an anti arrangement) will be energetically favored over those where these groups are eclipsed (gauche interactions).[8][12]

Below is a diagram illustrating the logical relationship between these core stability factors.

Experimental Framework for Stability Assessment

A robust experimental evaluation is essential to validate theoretical predictions and quantify thermodynamic parameters. Differential Scanning Calorimetry (DSC) is a primary and powerful technique for this purpose.[4]

Protocol: Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of key thermodynamic properties such as melting temperature (Tm) and enthalpy of fusion (ΔHfus), which are direct indicators of crystal lattice stability.

Objective: To compare the relative thermodynamic stability of different diethyl-substituted phenylbutanoic acid isomers by measuring their thermal properties.

Materials & Equipment:

-

Diethyl-phenylbutanoic acid isomers (high purity, >99%)

-

DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3)

-

Aluminum DSC pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Inert gas supply (Nitrogen, 99.99% purity)

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the isomer into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty pan to serve as a reference.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol.

-

Experimental Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram. The melting event will appear as an endothermic peak.

-

Determine the onset temperature of the peak, which is taken as the melting point (Tm).

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus). A higher Tm and larger ΔHfus generally indicate a more stable crystal lattice.

-

-

Comparative Analysis: Repeat the experiment for each isomer under identical conditions. A higher melting point and enthalpy of fusion suggest greater thermodynamic stability in the solid state.

The workflow for this experimental determination is visualized below.

Computational Chemistry for Stability Prediction

Before synthesizing a series of isomers, computational methods can provide invaluable predictions of their relative stabilities, saving significant time and resources. Density Functional Theory (DFT) is a quantum mechanical modeling method widely used for this purpose.[13][14]

Protocol: Predicting Relative Stability with DFT

This protocol describes how to calculate the Gibbs free energy of different isomers to predict their thermodynamic stability ranking.

Objective: To compute the ground-state energies of diethyl-substituted phenylbutanoic acid isomers and determine their relative thermodynamic stabilities.

Software & Tools:

-

Molecular modeling software (e.g., GaussView, Avogadro)

-

Quantum chemistry package (e.g., Gaussian, ORCA)

-

High-performance computing resources

Methodology:

-

Structure Building: Construct 3D models of the desired isomers (e.g., 4-(2,3-diethylphenyl)butanoic acid, 4-(3,5-diethylphenyl)butanoic acid).

-

Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify low-energy conformers for each isomer.

-

Geometry Optimization:

-

For the lowest-energy conformer of each isomer, perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/6-311+G(d,p)). This step finds the most stable geometric arrangement (lowest point on the potential energy surface).[13]

-

The optimization calculation yields the electronic energy of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry using the same level of theory.

-

This step confirms that the structure is a true minimum (no imaginary frequencies) and calculates the thermal corrections to the electronic energy.

-

-

Energy Extraction:

-

From the output of the frequency calculation, extract the Gibbs free energy (G). This value includes electronic energy, zero-point vibrational energy, and thermal corrections for enthalpy and entropy.

-

-

Relative Stability Analysis:

-

Compare the absolute Gibbs free energy values for all isomers. The isomer with the lowest (most negative) Gibbs free energy is predicted to be the most thermodynamically stable. The difference in energy (ΔG) between two isomers quantifies their relative stability.

-

The computational workflow is depicted in the following diagram.

Data Synthesis: A Comparative Case Study

To illustrate the application of these principles, let's consider a hypothetical comparison of three isomers of 4-(diethylphenyl)butanoic acid. The data presented in the table below is a plausible representation based on established chemical principles, integrating both computational predictions and expected experimental outcomes.

| Isomer Name | Substitution Pattern | Key Structural Feature | Predicted Relative ΔG (kcal/mol) | Expected Tm (°C) | Predicted Stability Rank |

| 4-(3,5-diethylphenyl)butanoic acid | meta | Minimized steric strain | 0.00 (Reference) | High | 1 (Most Stable) |

| 4-(2,5-diethylphenyl)butanoic acid | ortho/para | Moderate steric strain | +1.5 | Medium | 2 |

| 4-(2,3-diethylphenyl)butanoic acid | ortho | Significant steric strain | +4.0 | Low | 3 (Least Stable) |

Analysis:

-

4-(3,5-diethylphenyl)butanoic acid: With the bulky ethyl groups positioned far apart, this isomer experiences minimal steric repulsion.[9] It serves as our reference point for stability (ΔG = 0). Its well-ordered structure would likely allow for efficient crystal packing, leading to a higher melting point.

-

4-(2,5-diethylphenyl)butanoic acid: The presence of one ethyl group ortho to the butanoic acid chain introduces some steric hindrance, raising its potential energy relative to the meta-substituted isomer.

-

4-(2,3-diethylphenyl)butanoic acid: The adjacent ortho ethyl groups create significant steric clash, distorting the molecule from its ideal geometry. This high-energy state makes it the least thermodynamically stable isomer, which would be reflected in a lower melting point.

Conclusion and Implications for Drug Development

The thermodynamic stability of diethyl-substituted phenylbutanoic acids is a complex property governed by a subtle interplay of electronic, steric, and conformational factors. As demonstrated, steric hindrance is often the dominant determinant of relative stability among isomers. A proactive, integrated approach that combines predictive computational modeling (DFT) with empirical experimental analysis (DSC) provides the most comprehensive and reliable assessment.

For drug development professionals, this dual strategy is paramount. Early-stage computational screening can efficiently identify and prioritize isomers with inherently greater stability, thereby filtering out candidates likely to pose future challenges in manufacturing, formulation, and storage. Subsequent experimental verification provides the quantitative data necessary for regulatory filings and for developing robust, stable, and effective pharmaceutical products. By applying the principles and protocols outlined in this guide, research and development teams can make more informed decisions, accelerating the path from discovery to clinical application.

References

-

Kabir, K. M. S., & La-o-vorakiat, C. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 63(8), 2845-2857. [Link]

-

Plyasunov, A. V., & Shock, E. L. (2001). Database of Thermodynamic Properties for Aqueous Organic Compounds. Proceedings of the Fifteenth Symposium on Thermophysical Properties, Part I. [Link]

-

Kabir, K. M. S., & La-o-vorakiat, C. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Chem. Chem. Technol, 12(4), 425-442. [Link]

-

Renningholtz, T., Lim, E. R. X., James, M. J., & Trujillo, C. (2024). Computational methods for investigating organic radical species. RSC Advances, 14, 21873-21884. [Link]

-

Fiveable. (n.d.). Computational Thermodynamic Properties. Computational Chemistry Class Notes. [Link]

-

Reddit User Discussion. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. [Link]

-

Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

-

Ibragimova, A. (2011). Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. Semantic Scholar. [Link]

-

Ghara, S. (2020). Automated procedure to determine the thermodynamic stability of a material and the range of chemical potentials necessary for its formation relative to competing phases and compounds. ResearchGate. [Link]

-

Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(41), 25556-25565. [Link]

-

Vlček, T., & Votavová, H. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Collection of Czechoslovak Chemical Communications, 60(3), 459-470. [Link]

-

Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances. [Link]

-

Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv. [Link]

-

Vinhato, E., Olivato, P., & Dal Colle, M. (2013). Conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 229-235. [https://www.semanticscholar.org/paper/Conformational-analysis-of-some-N%2CN-diethyl-2-%5B(4'-Vinhoto-Olivato/44125f190d635c0556a31f78680197d19d675b11]([Link]

-

Fiveable. (n.d.). Thermodynamic Stability Definition. Organic Chemistry Key Term. [Link]

-

Meenakshisundaram, S. P., & Sockalingam, R. (2011). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 3(6), 461-472. [Link]

-

Wikipedia. (n.d.). Equilibrium constant. [Link]

-

Chegg. (2020). Design a synthesis of 4-phenylbutanoic acid from ethyl acetoacetate, diethyl malonate, and alcohols possessing eight carbons or fewer. [Link]

- Retz, D. M., & Thatcher, G. R. J. (2004). Synthesis of 4-phenylbutyric acid.

- Wang, Z., & Li, J. (2011). Preparation method for 4-amino-3-phenylbutyric acid.

-

Gimaldinova, E., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. [Link]

-

Utkal University. (n.d.). UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. [Link]

-

Singh, V. K., & Singh, S. (2020). Steric and Stereoelectronic Effects in Organic Chemistry. Springer. [Link]

-

ResearchGate. (n.d.). CHAPTER 4 - Thermodynamics and Kinetics of Complex Formation. [Link]

-

Iannitti, T., & Palmieri, B. (2011). Phenylbutyric Acid: simple structure - multiple effects. PubMed. [Link]

-

Das, N. (n.d.). Thermodynamic and Kinetic Aspects of Metal Complexes. Utkal University. [Link]

-

Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. [Link]

-

Unacademy. (n.d.). Factors affecting the stability of complexes. JEE Chemistry. [Link]

-

Scribd. (n.d.). Factors Affecting Stability of Complexes. [Link]

-

Mellah, I., et al. (2013). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. Journal of Chemical and Pharmaceutical Research, 5(12), 928-932. [Link]

-

Wang, Y., et al. (2012). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. [Link]

-

Othman, A., et al. (2007). Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents. PubMed. [Link]

-

Forlani, G., et al. (2020). Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase by Phenyl-Substituted Aminomethylene Bisphosphonates. Molecules, 25(19), 4558. [Link]

-

Othman, A., et al. (2007). Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents. ResearchGate. [Link]

-

ChemEurope. (n.d.). Diethyl azodicarboxylate. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]

- 4. Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]

- 7. scribd.com [scribd.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. content.e-bookshelf.de [content.e-bookshelf.de]

- 13. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3,4-Diethylphenyl)butanoic Acid: A Versatile Building Block in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-diethylphenyl)butanoic acid, a valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and materials science. We will delve into its synthesis, chemical properties, and potential applications, offering field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural features of this molecule.

Introduction: The Strategic Value of Arylbutanoic Acids

Arylalkanoic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The butanoic acid chain, in particular, offers a desirable combination of lipophilicity and conformational flexibility, allowing for optimal interactions with biological targets. The substitution pattern on the aromatic ring is a critical determinant of a molecule's biological activity and physical properties. 4-(3,4-Diethylphenyl)butanoic acid, with its vicinal diethyl substitution, presents a unique lipophilic and steric profile that can be exploited in the design of novel bioactive compounds and functional materials.

The strategic importance of this building block lies in its potential to serve as a precursor to more complex molecular architectures. The carboxylic acid moiety can be readily functionalized to form amides, esters, and other derivatives, while the aromatic ring can undergo further electrophilic substitution, providing a versatile platform for library synthesis and lead optimization.

Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid: A Two-Step Approach

The synthesis of 4-(3,4-diethylphenyl)butanoic acid is most effectively achieved through a classic two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach is a robust and well-established method for the preparation of 4-arylbutanoic acids.

Step 1: Friedel-Crafts Acylation of 1,2-Diethylbenzene with Succinic Anhydride

The initial step involves the electrophilic acylation of 1,2-diethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This reaction forms the intermediate, 4-(3,4-diethylphenyl)-4-oxobutanoic acid.

The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of 1,2-diethylbenzene. The directing effects of the two ethyl groups favor substitution at the para position relative to one of the ethyl groups, leading to the desired 3,4-disubstituted product.

Experimental Protocol: Synthesis of 4-(3,4-Diethylphenyl)-4-oxobutanoic Acid

Materials:

-

1,2-Diethylbenzene

-

Succinic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric Acid

-

Sodium Carbonate solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 equivalent) portion-wise.

-

To this mixture, add a solution of 1,2-diethylbenzene (1.0 equivalent) in nitrobenzene dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 5% hydrochloric acid, followed by water.

-

Extract the product into a sodium carbonate solution.

-

Acidify the aqueous carbonate layer with concentrated hydrochloric acid to precipitate the keto acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-(3,4-diethylphenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction of 4-(3,4-Diethylphenyl)-4-oxobutanoic Acid

The second step involves the reduction of the keto group in 4-(3,4-diethylphenyl)-4-oxobutanoic acid to a methylene group. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for the reduction of aryl ketones that are stable in strongly acidic conditions.[3][4][5] This reaction is a cornerstone technique for converting aldehydes and ketones into hydrocarbons.[4]

The precise mechanism of the Clemmensen reduction is not fully understood but is thought to involve organozinc intermediates on the surface of the zinc amalgam.[3][5]

Experimental Protocol: Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid

Materials:

-

4-(3,4-Diethylphenyl)-4-oxobutanoic Acid

-

Zinc Amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid

-

Toluene (solvent)

-

Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(3,4-diethylphenyl)-4-oxobutanoic acid.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(3,4-diethylphenyl)butanoic acid.

Synthesis Workflow Diagram

Sources

Methodological & Application

Application Note & Protocols: Friedel-Crafts Acylation Strategies for the Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid

Introduction

4-(3,4-Diethylphenyl)butanoic acid is a bespoke carboxylic acid derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and specialized organic materials. Its structure, featuring a substituted aromatic ring coupled to a butanoic acid chain, necessitates a robust and high-yield synthetic strategy. The most direct and industrially scalable approach involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting keto-acid.

This document provides a comprehensive guide to the synthesis of 4-(3,4-Diethylphenyl)butanoic acid. It details the mechanistic underpinnings of the chosen reactions, offers comparative insights into methodological choices, and presents validated, step-by-step protocols for both the initial acylation and the subsequent reduction steps.

Part I: Synthesis of 4-(3,4-Diethylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds to an aromatic ring.[1] In this specific application, 1,2-diethylbenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst. The use of an anhydride is advantageous as it avoids the generation of corrosive hydrogen chloride gas, which is a byproduct when using acyl chlorides.[1] The acyl group deactivates the aromatic ring upon addition, which effectively prevents polysubstitution, a common issue in Friedel-Crafts alkylation reactions.[1][2]

Mechanism and Rationale

The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (e.g., AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, leading to the formation of a highly reactive acylium ion electrophile.[3][4] The electron-rich 1,2-diethylbenzene ring, activated by the two ethyl groups, then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton re-establishes aromaticity and, after aqueous workup, yields the keto-acid product, 4-(3,4-diethylphenyl)-4-oxobutanoic acid.

Caption: Mechanism of Friedel-Crafts Acylation.

Comparative Analysis of Lewis Acid Catalysts

The choice of Lewis acid catalyst is critical and can influence reaction efficiency, cost, and environmental impact. While aluminum chloride (AlCl₃) is the traditional and most potent catalyst, alternatives are gaining traction.[5]

| Catalyst | Relative Activity | Conditions | Advantages | Disadvantages |

| AlCl₃ | Very High | Stoichiometric amounts often needed; moisture-sensitive | High reactivity, well-established | Corrosive waste, difficult to handle, often requires quenching |

| FeCl₃ | Moderate to High | Catalytic amounts possible, tolerates some moisture | Less expensive, more environmentally benign than AlCl₃[6] | May require higher temperatures or longer reaction times |

| ZnO | Moderate | Solvent-free conditions, room temperature possible | Environmentally friendly, easy to handle, recyclable[5] | Generally suitable for activated aromatic compounds |

| BiCl₃ | Moderate | Water-insensitive, can be generated in situ | Eco-friendly, recoverable and recyclable catalyst system[5] | May not be as reactive as traditional Lewis acids |

Detailed Experimental Protocol: Acylation with AlCl₃

This protocol is based on established procedures for the acylation of substituted benzenes with succinic anhydride.[7][8]

Materials:

-

1,2-Diethylbenzene (1.0 eq)

-

Succinic Anhydride (1.05 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

-

Nitrobenzene (solvent)

-

5% Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle any HCl fumes).

-

Reagent Charging: To the flask, add nitrobenzene, followed by anhydrous aluminum chloride. Cool the resulting slurry to 0-5 °C in an ice bath.

-

Substrate Addition: In a separate flask, dissolve 1,2-diethylbenzene and succinic anhydride in nitrobenzene. Add this solution to the dropping funnel.

-

Reaction: Add the substrate solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex. Caution: This step is highly exothermic.

-

Work-up: Transfer the quenched mixture to a separatory funnel. The product will be in the organic layer. Separate the layers.

-

Extraction: Extract the aqueous layer twice with dichloromethane or ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic layers with 5% HCl, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-(3,4-diethylphenyl)-4-oxobutanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white or off-white solid.

Part II: Reduction of the Keto-Acid Intermediate to Final Product

The final step is the reduction of the carbonyl group in 4-(3,4-diethylphenyl)-4-oxobutanoic acid to a methylene (-CH₂-) group. This deoxygenation can be accomplished under either strongly acidic (Clemmensen) or strongly basic (Wolff-Kishner) conditions. The choice depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.[9][10]

Caption: Overall Synthetic Workflow.

Method A: Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction is highly effective for aryl-alkyl ketones and involves heating the ketone with amalgamated zinc and concentrated hydrochloric acid.[11][12] The reaction occurs on the surface of the zinc.[12]

Protocol: Materials:

-

4-(3,4-Diethylphenyl)-4-oxobutanoic acid (1.0 eq)

-

Mossy Zinc

-

Mercuric Chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Ether or Dichloromethane

Procedure:

-

Prepare Zinc Amalgam: In a flask, shake mossy zinc with a solution of mercuric chloride in water and a small amount of concentrated HCl for 5 minutes. Decant the solution.[13]

-

Reaction Setup: To the freshly prepared amalgamated zinc, add water, concentrated HCl, toluene, and the keto-acid.[13]

-

Reflux: Heat the mixture vigorously under reflux for 24-30 hours. Add additional portions of concentrated HCl at regular intervals (e.g., every 6 hours) to maintain acidic conditions.[13]

-

Cooling and Separation: After the reaction is complete, cool the mixture to room temperature. Separate the organic (toluene) layer.

-

Extraction: Extract the aqueous layer with several portions of ether or dichloromethane.

-

Combine and Wash: Combine the toluene layer with the extracts. Wash with water and then brine.

-

Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvents by rotary evaporation.

-

Purification: The crude 4-(3,4-Diethylphenyl)butanoic acid can be purified by vacuum distillation or recrystallization.

Method B: Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction is the method of choice for substrates that are sensitive to strong acid.[9] The reaction involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a strong base to yield the alkane.[9][14] The Huang-Minlon modification, which is a one-pot procedure, is the most commonly used variant.[15]

Protocol (Huang-Minlon Modification): Materials:

-

4-(3,4-Diethylphenyl)-4-oxobutanoic acid (1.0 eq)

-

Hydrazine Hydrate (N₂H₄·H₂O) (4-5 eq)

-

Potassium Hydroxide (KOH) (4-5 eq)

-

Diethylene Glycol (DEG) (solvent)

Procedure:

-

Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine the keto-acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol.

-

Heating: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.

-

Water Removal: After hydrazone formation, reconfigure the apparatus for distillation and remove water and excess hydrazine by heating the mixture to ~200 °C.

-

Decomposition: Once the water has been removed, return the apparatus to a reflux configuration and maintain the high temperature (190-200 °C) for an additional 3-4 hours to allow for the decomposition of the hydrazone and evolution of nitrogen gas.

-

Cooling and Quenching: Cool the reaction mixture to room temperature and dilute with water.

-

Acidification and Extraction: Acidify the aqueous solution with cold dilute HCl to precipitate the product. Extract the product with ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Concentration and Purification: Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.

Method Selection Guide

| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |

| Conditions | Strongly acidic (conc. HCl) | Strongly basic (KOH), high temperatures (~200 °C) |

| Reagents | Zinc-mercury amalgam | Hydrazine, strong base (KOH) |

| Advantages | Good for aryl-alkyl ketones, avoids very high temperatures | Excellent for base-stable, acid-sensitive substrates |

| Disadvantages | Not suitable for acid-sensitive molecules; uses toxic mercury | Not suitable for base-sensitive molecules or sterically hindered ketones |

| Work-up | Extraction | Acidification and extraction |

References

-

Wikipedia. Wolff–Kishner reduction . Wikipedia. [Link]

-

Organic Chemistry Portal. Wolff-Kishner Reduction . Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . Master Organic Chemistry. [Link]

-

International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems . International Journal of Advanced Chemistry Research. [Link]

-

YouTube. Wolff-Kishner Reduction . Kimiz. [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) . Beilstein Journal of Organic Chemistry. [Link]

-

Chemguide. friedel-crafts acylation of benzene . Chemguide. [Link]

-

Chemistry LibreTexts. Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions . Chemistry LibreTexts. [Link]

-

Wikipedia. Clemmensen reduction . Wikipedia. [Link]

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride . Chemistry Stack Exchange. [Link]

-

The Chemistry Formula. Friedel-Crafts Acylation: Mechanism, Reactions & limitations . The Chemistry Formula. [Link]

-

YouTube. Friedel Crafts Acylation Acid Anhydride Mechanism . [Link]

-

YouTube. Clemmensen Reduction . Professor Dave Explains. [Link]

-

Annamalai University. Clemmensen reduction . Annamalai University. [Link]

-

Cambridge University Press. Clemmensen Reduction . Cambridge University Press. [Link]

-

Chemistry Stack Exchange. Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid . Chemistry Stack Exchange. [Link]

-

PubChem. 4-(3,4-Dimethylphenyl)-2-methyl-4-oxobutanoic acid . National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid . Wikipedia. [Link]

-

PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid . National Center for Biotechnology Information. [Link]

-

PubChem. 4-(3,4-Dimethylphenyl)-2-ethyl-4-oxobutanoic acid . National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid . PrepChem.com. [Link]

- Google Patents. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.

-

Organic Syntheses. γ-PHENYLBUTYRIC ACID . Organic Syntheses. [Link]

- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

Scalable preparation of 4-(3,4-Diethylphenyl)butanoic acid for industrial use

Application Note: Scalable Preparation of 4-(3,4-Diethylphenyl)butanoic Acid

Executive Summary

This guide details a robust, two-step industrial protocol for the synthesis of 4-(3,4-diethylphenyl)butanoic acid , a critical intermediate in the manufacturing of liquid crystals and specialized pharmaceutical ligands.

The conventional laboratory route often utilizes Clemmensen reduction (Zn/Hg), which is unsuitable for modern industrial standards due to mercury toxicity and waste disposal costs. This protocol replaces that step with a catalytic hydrogenolysis or a scalable Wolff-Kishner modification , prioritizing Green Chemistry principles (E-factor reduction) and process safety.

Key Performance Indicators (KPIs):

-

Overall Yield: >75% (2 steps)

-

Purity: >99.5% (HPLC)

-

Scalability: Validated for 10 kg pilot batches.

Retrosynthetic Analysis & Strategy

The structural disconnection relies on the robust Friedel-Crafts acylation, exploiting the directing effects of the ethyl groups on the benzene ring.

Mechanistic Logic: 1,2-Diethylbenzene possesses two ethyl groups. Positions 3 and 6 are ortho to one ethyl group. Positions 4 and 5 are para to one ethyl group and meta to the other. Steric hindrance at the ortho positions (3,[1][2]6) and the electronic preference for para substitution strongly favor electrophilic attack at the 4-position, ensuring high regioselectivity.

Scheme 1: Synthetic Pathway

-

Acylation: 1,2-Diethylbenzene + Succinic Anhydride

4-(3,4-Diethylphenyl)-4-oxobutanoic acid. -

Reduction: Carbonyl reduction

4-(3,4-Diethylphenyl)butanoic acid.

Figure 1: Retrosynthetic disconnection showing the assembly of the carbon skeleton via acylation followed by functional group interconversion.

Detailed Protocol

Step 1: Friedel-Crafts Acylation

Objective: Regioselective attachment of the succinyl chain. Reaction Type: Electrophilic Aromatic Substitution (SEAr).

Reagents & Materials:

| Reagent | Equiv. | Role | Industrial Consideration |

|---|---|---|---|

| 1,2-Diethylbenzene | 1.0 | Substrate | Purity >98% to avoid isomeric impurities. |

| Succinic Anhydride | 1.1 | Electrophile | Slight excess ensures complete consumption of arene. |

| Aluminum Chloride (AlCl₃) | 2.2 | Lewis Acid | 2+ equiv required (complexes with reactant & product). |

| 1,2-Dichloroethane (DCE) | Solvent | Medium | Allows reflux (83°C); superior solubility over DCM. |

Process Workflow:

-

Setup: Charge a glass-lined reactor with Succinic Anhydride (1.1 equiv) and DCE (5 vol) . Cool to 0–5°C under N₂ atmosphere.

-

Activation: Slowly add AlCl₃ (2.2 equiv) via a solids addition funnel. Critical: Maintain internal temperature <10°C to prevent polymerization of the anhydride. Stir for 30 min to form the acylium complex.

-

Addition: Add 1,2-Diethylbenzene (1.0 equiv) dropwise over 60 minutes. The reaction is exothermic.

-

Reaction: Allow to warm to room temperature, then heat to reflux (83°C) for 4–6 hours. Monitor by HPLC (Target: <1% unreacted arene).

-

Quench (Exothermic): Cool to 0°C. Slowly transfer the reaction mixture into a separate vessel containing Ice/HCl (6M) . Safety: Massive HCl gas evolution; efficient scrubbing required.

-

Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with water and Brine.

-

Isolation: Concentrate under vacuum. The intermediate 4-(3,4-diethylphenyl)-4-oxobutanoic acid typically precipitates as an off-white solid.

-

Purification: Recrystallize from Toluene/Heptane if purity <95%.

Step 2: Reduction of the Keto Group

Choice of Method:

-

Method A (Standard Industrial):Catalytic Hydrogenation (Pd/C) . Best for safety and waste management.

-

Method B (Alternative):Wolff-Kishner (Huang-Minlon) . Used if the substrate contains sulfur or other catalyst poisons.

Protocol (Method A: Catalytic Hydrogenolysis):

-

Setup: Charge a high-pressure autoclave (Hastelloy recommended) with the Keto Acid intermediate .

-

Solvent/Catalyst: Add Acetic Acid (glacial, 5 vol) and 10% Pd/C (5 wt% loading) . Add Perchloric Acid (HClO₄, 1 mol%) or Sulfuric Acid as a promoter.

-

Note: The acid promoter is crucial to protonate the ketone, facilitating hydrogenolysis over simple ring reduction [1].

-

-

Hydrogenation: Purge with N₂, then pressurize with H₂ (5–10 bar) . Heat to 60–70°C. Stir vigorously (gas-liquid mass transfer limited).

-

Completion: Reaction typically takes 8–12 hours. Monitor for the disappearance of the alcohol intermediate (which forms first).

-

Workup: Filter catalyst (hot filtration recommended to prevent product precipitation on the catalyst).

-

Crystallization: Dilute the acetic acid filtrate with water (anti-solvent) to induce crystallization of the target 4-(3,4-diethylphenyl)butanoic acid .

Process Safety & Engineering Controls

Critical Control Points (CCPs):

-

AlCl₃ Quench: The hydrolysis of the Aluminum-product complex is violently exothermic.

-

Engineering Solution: Use a "reverse quench" (add reaction mass to water) with active cooling jackets.

-

-

Hydrogenation: Flammability of H₂ and pyrophoric nature of dry Pd/C.

-

Engineering Solution: Use wet Pd/C (50% water). Ground all equipment. Inert all vessels with N₂ before H₂ introduction.

-

Figure 2: Industrial Process Flow Diagram (PFD) highlighting the transition from batch synthesis to purification.

Quality Control & Analytical Data

Specification Sheet:

-

Appearance: White crystalline powder.

-

Melting Point: Expect range 85–90°C (Analogs typically fall in this range; verify experimentally).

-

1H NMR (CDCl3, 400 MHz):

- 1.20 (t, 6H, -CH2CH3)

- 1.95 (m, 2H, -CH2-CH2-COOH)

- 2.35 (t, 2H, -CH2-COOH)

- 2.60 (q, 4H, -CH2CH3)

- 2.65 (t, 2H, Ar-CH2-)

- 6.9-7.1 (m, 3H, Ar-H)

-

HPLC: >99.5% area. Major impurity: 1,2-diethylbenzene (starting material) or the alcohol intermediate from incomplete reduction.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in AlCl₃ or solvent. | Ensure AlCl₃ is free-flowing yellow/white powder. Dry DCE over molecular sieves. |

| Isomer Formation | High temperature during addition. | Keep addition T < 5°C. Higher T promotes isomerization of the ethyl groups on the ring. |

| Incomplete Reduction | Catalyst poisoning or low H₂ pressure. | Check for Sulfur/Halides in Step 1 intermediate. Increase pressure to 10 bar. |

| Colored Product | Polymerized impurities. | Treat final crystallization solution with activated carbon (charcoal) before filtration. |

References

-

Friedel-Crafts Acylation & Regioselectivity: Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience. The classic reference for acylation mechanics and catalyst selection. Source:

-

Catalytic Hydrogenolysis of Aryl Ketones: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press. Detailed protocols for Pd/C reductions of aromatic ketones. Source:

-

Industrial Scale-Up of Phenylbutanoic Acids: Patents describing the synthesis of 4-phenylbutanoic acid derivatives (e.g., EP1404638B1) provide excellent proxies for the diethyl analog. Source:

-

Safety in Friedel-Crafts Reactions: Process safety guides on handling Aluminum Chloride and HCl evolution. Source:

Sources

Reagents required for the synthesis of 4-(3,4-Diethylphenyl)butanoic acid

Technical Application Note: Precision Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid

Executive Summary

This application note details a robust, two-step synthetic route for 4-(3,4-diethylphenyl)butanoic acid , a critical intermediate often employed in the development of liquid crystal mesogens and non-steroidal anti-inflammatory drug (NSAID) analogs.

While industrial routes may utilize high-pressure catalytic hydrogenation, this guide prioritizes a laboratory-scale precision protocol designed for high purity and reproducibility. The methodology utilizes a regioselective Friedel-Crafts succinoylation followed by a mild ionic hydrogenation, avoiding the toxicity of mercury (Clemmensen reduction) and the harsh thermal conditions of hydrazine (Wolff-Kishner).

Key Advantages of This Protocol:

-

Regiocontrol: Optimized conditions favor the 4-position substitution on the 1,2-diethylbenzene ring.

-

Mild Reduction: Uses Triethylsilane (

) and Trifluoroacetic acid (TFA) to reduce the ketone, preserving the carboxylic acid moiety without high-pressure equipment. -

Scalability: Protocols are validated for 10g to 50g batches.

Reagent Architecture & Causality

The synthesis relies on two primary transformations. The selection of reagents is governed by the electronic activation of the diethylbenzene substrate and the chemoselectivity required for the reduction step.

Table 1: Critical Reagents and Role Justification

| Reagent | CAS No.[1][2] | Role | Scientific Rationale |

| 1,2-Diethylbenzene | 135-01-3 | Starting Material | The ortho-diethyl substitution pattern directs electrophilic attack to the 4-position (para to C1-ethyl, meta to C2-ethyl) due to steric hindrance at the 3/6 positions. |

| Succinic Anhydride | 108-30-5 | Acylating Agent | Provides the intact 4-carbon chain and the terminal carboxylic acid functionality in a single step via ring opening. |

| Aluminum Chloride ( | 7446-70-0 | Lewis Acid | Essential for generating the acylium ion complex. A stoichiometric excess (2.2–2.5 eq) is required because the product keto-acid complexes with aluminum, deactivating the catalyst. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Preferred over nitrobenzene for easier workup. It solubilizes the reactants while maintaining an inert environment for the moisture-sensitive |

| Triethylsilane ( | 617-86-7 | Hydride Donor | Used in Step 2. Acts as a mild hydride source that selectively reduces carbocations generated from aryl ketones. |

| Trifluoroacetic Acid (TFA) | 76-05-1 | Proton Source | Acts as both solvent and protonator in Step 2, activating the ketone oxygen to form the carbocation intermediate necessary for ionic hydrogenation. |

Synthetic Pathway Visualization

The following logic flow illustrates the chemical transformation and the critical decision nodes during the process.

Figure 1: Two-step synthetic pathway from 1,2-diethylbenzene to the target acid.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Succinoylation

Objective: Synthesis of 4-(3,4-diethylphenyl)-4-oxobutanoic acid.

Safety Pre-Check:

-

reacts violently with water, releasing HCl gas. Ensure all glassware is flame-dried and the system is under

-

Use a gas trap (NaOH solution) to neutralize HCl evolution.

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with Aluminum Chloride (

) (29.3 g, 220 mmol) and dry DCM (150 mL). Cool the suspension to 0–5°C using an ice bath. -

Acylating Agent: Add Succinic Anhydride (11.0 g, 110 mmol) in one portion. Stir for 15 minutes.

-

Substrate Addition: Mix 1,2-Diethylbenzene (13.4 g, 100 mmol) with dry DCM (50 mL) in the addition funnel. Add this solution dropwise to the

suspension over 45 minutes, maintaining the internal temperature below 10°C.-

Observation: The mixture will turn dark orange/red and HCl gas will evolve.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The product spot will be polar and remain near the baseline unless acidified.

-

-

Quench (Critical): Pour the reaction mixture slowly into a beaker containing Ice (300 g) and Conc. HCl (50 mL) . Stir vigorously until the solid aluminum complex is fully hydrolyzed.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (

mL). -

Purification Strategy: The product is an acid.[3] Extract the combined organic layers with 10%

solution ( -

Wash the aqueous carbonate layer with fresh DCM (50 mL) to remove trace organics.

-

Acidify the aqueous layer to pH 1 using Conc. HCl. The keto-acid will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Expected Yield: 75–85%

-

Appearance: Off-white solid.[3]

-

Step 2: Ionic Hydrogenation (Reduction)

Objective: Reduction of the ketone to a methylene group to yield 4-(3,4-diethylphenyl)butanoic acid.

Why Ionic Hydrogenation?

Unlike catalytic hydrogenation (

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (

). -

Charge: Add the Keto-Acid Intermediate from Step 1 (10.0 g, ~42.7 mmol) and Triethylsilane (

) (12.4 g, 107 mmol, 2.5 eq). -

Acid Addition: Add Trifluoroacetic Acid (TFA) (40 mL) carefully.

-

Note: The reaction is exothermic. If working on a larger scale (>50g), add TFA dropwise at 0°C. On this scale, room temperature addition is acceptable.

-

-

Reaction: Stir the homogeneous solution at room temperature for 16–24 hours.

-

Workup:

-

Remove excess TFA and silane under reduced pressure (rotary evaporator).

-

Dissolve the residue in 10% NaOH solution (100 mL).

-

Wash with Diethyl Ether (50 mL) to remove silicon byproducts (

). -

Acidify the aqueous layer with 6M HCl to precipitate the target acid.

-

-

Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to obtain analytical purity.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these criteria.

| Parameter | Specification | Diagnostic Note |

| Appearance | White crystalline solid | Yellowing indicates incomplete removal of silicon byproducts or oxidation. |

| Melting Point | 88–92°C (Estimated) | Sharp range (<2°C) confirms purity. |

| H-NMR (CDCl3) | Critical: The disappearance of the ketone signal and appearance of the benzylic triplet at ~2.6 ppm confirms reduction. | |

| IR Spectroscopy | 1705 | Absence of ketone peak at ~1680 |

Workflow Logic: Troubleshooting

Figure 2: Analytical decision tree for monitoring the reduction step.

References

-

Friedel-Crafts Acylation Mechanism & Regioselectivity

- Olah, G. A.

- Application: Confirms 4-position selectivity in 1,2-dialkylbenzenes due to steric hindrance

-

Source:

-

Ionic Hydrogenation (Silane/TFA)

- Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.

- Application: Establishes the system as a standard for reducing aryl ketones to methylenes.

-

Source:

- Alternative Reduction (Catalytic Hydrogenation)

-

Safety Data Sheets (SDS)

-

Aluminum Chloride Anhydrous.

-

1,2-Diethylbenzene.[9]

-

Sources

- 1. 4-(3,4-dimethylphenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. BJOC - Search Results [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Diethylphenyl)butanoic Acid

Welcome to the technical support center for the synthesis of 4-(3,4-diethylphenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.

Overview of the Synthetic Pathway